methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate
Description
The compound’s structure combines the electron-withdrawing effects of the trifluoroethoxy group with the reactivity of the conjugated double bond, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9F3O3 |
|---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate |
InChI |
InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3 |
InChI Key |
NPHAQDSRNXIXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCOCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate typically involves the reaction of 4-hydroxybut-2-enoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The esterification process is often facilitated by the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(2,2,2-trifluoroethoxy)but-2-
Biological Activity
Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate is an α,β-unsaturated ester that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its biological effects, synthesis methods, and applications in various fields.
Chemical Structure and Properties
This compound features a trifluoroethoxy group attached to a but-2-enoate backbone. The presence of fluorine atoms significantly influences its chemical behavior and biological interactions. The molecular formula is C₁₃H₁₃F₃O₃.
Antimicrobial Properties
Research indicates that compounds containing α,β-unsaturated moieties often exhibit antimicrobial properties. This compound has been evaluated for its ability to inhibit bacterial growth and biofilm formation. In a study assessing various derivatives of similar structures, it was found that modifications to the ester group can enhance or diminish antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have shown that this compound exhibits selective cytotoxicity against certain tumorigenic cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism . For instance, a derivative of this compound demonstrated significant cytotoxic effects when tested against human cancer cell lines.
Synthesis Methods
The synthesis of this compound typically involves the reaction of methyl acrylate with trifluoroethanol in the presence of a suitable catalyst. Various methods have been explored to optimize yield and purity:
-
Esterification Reaction : Methyl acrylate can be reacted with trifluoroethanol using acid catalysts to form the desired ester.
Case Study 1: Antimicrobial Activity
In a comparative study of various unsaturated esters, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, suggesting moderate antimicrobial activity .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Methyl 4-(trifluoroethoxy)but-2-enoate | 50 | Moderate |
| Control (Ampicillin) | 10 | High |
Case Study 2: Cytotoxicity in Cancer Cells
A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed that at concentrations above 100 µM, the compound induced significant cell death through apoptosis pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 75 |
| 100 | 50 |
| 200 | 20 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The trifluoroethoxy group is a critical functional moiety in diverse compounds. Below is a detailed comparison based on substituents, applications, and physicochemical properties.
Agrochemical Derivatives
Triflusulfuron Methyl Ester (CAS: not specified)
- Structure : Triazine core with trifluoroethoxy and sulfonylurea groups.
- Application : Herbicide targeting broadleaf weeds.
- Key Difference: The triazine backbone enhances binding to acetolactate synthase (ALS) enzymes, a mechanism absent in the but-2-enoate ester. The trifluoroethoxy group improves herbicidal potency compared to methoxy or ethoxy analogs .
Cyclosulfuron Acid (CAS: 120100-77-8)
- Structure : Benzoic acid derivative with trifluoroethoxymethyl (–CH₂OCH₂CF₃) and methylsulfonyl groups.
- Application : Herbicidal intermediate.
- Key Difference : The carboxylic acid group increases water solubility, unlike the hydrophobic ester group in the target compound. The trifluoroethoxymethyl substituent enhances soil mobility .
Pharmaceutical Derivatives
Lansoprazole N-Oxide (CAS: not specified)
- Structure : Pyridylmethylsulfinyl benzimidazole with a 4-(trifluoroethoxy) group.
- Application : Proton pump inhibitor (PPI) metabolite.
- Key Difference: The pyridine-benzimidazole core enables acid suppression via H⁺/K⁺-ATPase inhibition, a pharmacological role distinct from the non-pharmacological use of the target ester .
Chemical Building Blocks
Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)but-2-enoate (CAS: 478064-33-4)
- Structure: But-2-enoate ester with a bromo-formyl-methoxyphenoxy substituent.
- Application : Synthetic intermediate for heterocycles.
- Key Difference: The phenoxy group introduces aromatic reactivity, whereas the trifluoroethoxy group in the target compound provides steric bulk and electron-deficient character .
4-(2,2,2-Trifluoroethoxy)phenylboronic Acid (CAS: not specified)
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Substituent Effects on Properties
Research Findings and Trends
- Trifluoroethoxy Group : Its electron-withdrawing nature stabilizes adjacent negative charges, making it valuable in enzyme inhibition (e.g., PPIs) and herbicide design .
- Backbone Flexibility: But-2-enoate esters like the target compound are more reactive in conjugate additions compared to rigid triazine or benzimidazole cores .
- Synthetic Utility : The trifluoroethoxy group is frequently used in agrochemicals (e.g., triflusulfuron) and pharmaceuticals (e.g., lansoprazole derivatives), underscoring its versatility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate, and how do reaction conditions influence yield and purity?
- Methodology :
-
Nucleophilic substitution : React 4-bromobut-2-enoate with 2,2,2-trifluoroethanol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor progress via TLC .
-
Esterification : Condense 4-(2,2,2-trifluoroethoxy)but-2-enoic acid with methanol using catalytic H₂SO₄ or DCC/DMAP. Purify via column chromatography (silica gel, hexane/EtOAc) .
-
Critical factors : Temperature control avoids decomposition of the trifluoroethoxy group. Use anhydrous conditions to prevent hydrolysis of the ester .
- Data Table : Synthetic Routes Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 70°C, 12h | 65–75 | ≥95% |
| Esterification | DCC/DMAP, CH₂Cl₂, rt, 24h | 80–85 | ≥98% |
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (CDCl₃) for trifluoroethoxy (δ ~4.5 ppm, quartet) and α,β-unsaturated ester (δ ~5.8–6.5 ppm) groups. FT-IR for C=O (1720 cm⁻¹) and C-F (1150–1250 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (theoretical for C₇H₉F₃O₃: 222.04) .
- Thermal Analysis : DSC/TGA to assess decomposition points (ester group typically stable up to 150°C) .
Q. What stability considerations are critical for handling and storage?
- Methodology :
- Hydrolysis sensitivity : Avoid prolonged exposure to acidic/basic conditions (e.g., pH <4 or >10 accelerates ester hydrolysis). Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Light sensitivity : UV-Vis analysis shows absorption at 260 nm; protect from UV light to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
-
Assay validation : Compare results across standardized assays (e.g., enzyme inhibition vs. cellular viability). Adjust solvent (DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
-
Structural analogs : Synthesize derivatives (e.g., replacing trifluoroethoxy with methoxy) to isolate bioactivity contributions. Use QSAR models to correlate substituents with activity .
- Data Table : Bioactivity Contradictions Analysis
| Study | Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|---|
| A (2023) | Enzyme Inhibition | 12.5 | DMSO 0.1%, pH 7.4 |
| B (2024) | Cell Viability | >100 | DMSO 1%, potential solvent toxicity |
Q. What experimental designs are optimal for studying environmental fate and degradation pathways?
- Methodology :
- Hydrolytic degradation : Incubate at pH 3, 7, and 9 (37°C, 72h). Analyze via LC-MS for hydrolysis products (e.g., 4-(2,2,2-trifluoroethoxy)but-2-enoic acid) .
- Photodegradation : Expose to UV light (254 nm) in aqueous/organic solvents. Monitor degradation kinetics using HPLC and identify radicals via EPR .
Q. How can stereochemical outcomes (E/Z isomerism) be controlled during synthesis?
- Methodology :
-
Thermodynamic control : Prolonged heating favors the more stable E-isomer (confirmed by NOESY NMR) .
-
Catalytic approaches : Use chiral ligands (e.g., BINAP) in asymmetric synthesis to favor enantiomeric excess. Characterize via chiral HPLC .
- Data Table : Isomer Distribution Under Varying Conditions
| Condition | E:Z Ratio | Yield (%) |
|---|---|---|
| 70°C, 12h (thermal) | 85:15 | 70 |
| Chiral catalyst, 24h | 95:5 | 65 |
Methodological Guidance for Data Contradictions
- Case Example : Conflicting solubility reports in polar vs. nonpolar solvents.
- Resolution : Conduct Hansen solubility parameter analysis. The compound’s low polarity (δD ~18 MPa¹/²) favors solubility in THF > EtOAc > hexane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
